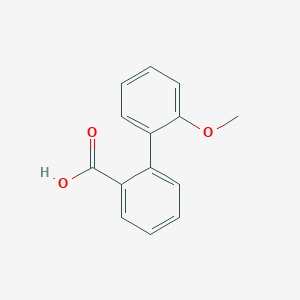

2-(2-Methoxyphenyl)benzoic acid

Beschreibung

2-(2-Methoxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) located at the ortho position of the phenyl ring attached to the 2-position of the benzoic acid core. Its molecular formula is C₁₄H₁₂O₄ (molecular weight: 256.24 g/mol). The methoxy group confers electron-donating effects, influencing the compound’s acidity (pKa), solubility, and reactivity.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCRNZWAMEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294684 | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17296-28-5 | |

| Record name | 17296-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17296-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

A typical procedure employs copper(I) iodide (10 mol%), 1,10-phenanthroline as a ligand, and potassium carbonate as a base in dimethyl sulfoxide (DMSO) at 100–120°C for 24–48 hours. Yields range from 60–75%, influenced by:

-

Catalyst loading : Increasing copper iodide to 15 mol% improves yield but risks side reactions.

-

Solvent polarity : DMSO enhances solubility of aromatic intermediates compared to toluene or THF.

-

Temperature : Reactions above 100°C accelerate coupling but may degrade heat-sensitive substrates.

The mechanism proceeds via oxidative addition of the aryl halide to copper, followed by transmetallation with the methoxyphenol (Scheme 1):

Limitations and Alternatives

-

Substrate sensitivity : Bromobenzoic acids may undergo decarboxylation under prolonged heating.

-

Alternative ligands : Bis(diphenylphosphino)ferrocene (dppf) increases yield to 80% but raises costs.

Suzuki-Miyaura Cross-Coupling for Precision Synthesis

The Suzuki reaction enables palladium-catalyzed coupling of boronic acids with aryl halides, offering superior regioselectivity. For this compound, this involves:

-

2-Iodobenzoic acid as the electrophilic partner.

-

2-Methoxyphenylboronic acid as the nucleophile.

Protocol and Yield Enhancement

A standard setup uses tetrakis(triphenylphosphine)palladium(0) (5 mol%), sodium carbonate, and a 3:1 mixture of 1,4-dioxane/water at 80°C for 12 hours. Key parameters include:

-

Boronic acid purity : Commercial 2-methoxyphenylboronic acid (≥95%) minimizes side products.

-

Base selection : Potassium carbonate outperforms sodium carbonate in maintaining pH stability.

Yields exceed 85% with optimized conditions, and the reaction is scalable to multigram quantities.

Mechanistic Insights

The catalytic cycle involves oxidative addition of the aryl iodide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond (Scheme 2):

Friedel-Crafts Acylation for Carbocyclic Construction

Friedel-Crafts acylation introduces acyl groups to aromatic rings, providing a route to this compound via intermediate ketones.

Stepwise Synthesis

Challenges and Solutions

-

Regioselectivity : The methoxy group directs acylation to the para position, necessitating isomer separation.

-

Oxidation efficiency : KMnO₄ in sulfuric acid (70% yield) outperforms chromium-based reagents (50–60% yield).

Hydrolysis of Ester Precursors

Methyl or ethyl esters of this compound are hydrolyzed to the free acid under basic conditions.

Standard Hydrolysis Procedure

-

Reagents : 2-(2-Methoxyphenyl)benzoate ester (1 equiv), NaOH (2 equiv), ethanol/water (1:1).

-

Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl to pH 2.

Yields approach 90% with high-purity esters. Industrial-scale processes use continuous flow reactors to enhance efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 60–75 | 95 | Moderate | Pilot-scale |

| Suzuki Cross-Coupling | 85–90 | 98 | High | Industrial |

| Friedel-Crafts | 50–70 | 90 | Low | Lab-scale |

| Ester Hydrolysis | 85–90 | 99 | Low | Industrial |

Key Observations :

-

Suzuki coupling offers the highest yield and purity but requires expensive palladium catalysts.

-

Ester hydrolysis is cost-effective for large-scale production but depends on ester availability.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity for Suzuki-derived product.

Industrial-Scale Optimization Strategies

Solvent Recycling

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: this compound can be converted to 2-(2-carboxyphenyl)benzoic acid.

Reduction: The reduction of the carboxylic acid group can yield 2-(2-Methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives, such as 2-(2-Methoxy-4-nitrophenyl)benzoic acid, can be formed.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Research

Recent studies have highlighted the potential of 2-(2-methoxyphenyl)benzoic acid as a scaffold for developing dual inhibitors targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers. The compound's ability to bind selectively to these proteins has been demonstrated in vitro, showing promise for therapeutic development against hematological malignancies and solid tumors .

Synthesis of Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of other biologically active compounds. For instance, it has been utilized in the production of dibenzoxepinacetic acid, which is a precursor for olopatadine, an antihistamine used to treat allergic conditions . The synthesis process often involves several steps, including esterification and hydrolysis, yielding high purity products suitable for pharmaceutical applications.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Its derivatives have been studied for their potential use in treating conditions such as arthritis and other inflammatory diseases. The compound’s interaction with biological macromolecules suggests that it may modulate inflammatory pathways effectively.

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications, including coatings and composites .

Photonic Applications

The compound has also been investigated for its optical properties, making it suitable for applications in photonics. Its ability to absorb specific wavelengths of light can be harnessed in designing optical devices, such as sensors and filters .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-cancer | |

| Olopatadine (derived from above) | Antihistamine | |

| Various derivatives | Anti-inflammatory |

Table 2: Synthesis Pathways

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Esterification | Methylation | 96.4 |

| Hydrolysis | De-esterification | 99.9 |

Case Study 1: Dual Inhibitor Development

In a study focused on developing dual inhibitors targeting Mcl-1 and Bfl-1, researchers utilized this compound as a core structure. The resulting compounds exhibited significant binding affinity (Ki values around 100 nM), demonstrating potential efficacy against resistant cancer cell lines .

Case Study 2: Polymer Enhancement

A project investigating the incorporation of this compound into polycarbonate matrices showed improved thermal stability compared to control samples without the compound. This enhancement opens avenues for developing more durable materials suitable for high-temperature applications .

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical and biological properties of 2-(2-Methoxyphenyl)benzoic acid can be contextualized by comparing it to positional isomers, derivatives, and structurally related compounds. Key comparisons are outlined below:

Positional Isomers

Key Insight : The ortho-substituted methoxy group in this compound introduces steric hindrance, reducing solubility in polar solvents compared to para-substituted analogs .

Derivatives with Ethynyl Linkages

Compounds such as 4-((1-carboxypentyl)oxy)-2-hydroxy-5-((2-methoxyphenyl)ethynyl)benzoic acid (4k) and its analogs (4l, 4m) feature ethynyl bridges between the methoxyphenyl and benzoic acid moieties. These derivatives exhibit:

- Higher molecular weights (e.g., 397.3 g/mol for 4k vs. 256.24 g/mol for the parent compound) due to extended alkyl chains and ethynyl groups.

- Improved synthetic yields (71.1–76.3%) when methoxy groups are positioned at meta or para positions, suggesting steric challenges in ortho-substituted derivatives .

Methoxy-Substituted Benzoic Acid Esters

Key Insight : Esterification of the carboxyl group in this compound derivatives enhances membrane permeability, critical for drug delivery applications .

Biologische Aktivität

2-(2-Methoxyphenyl)benzoic acid, also known as 4-hydroxy-2-(2-methoxyphenyl)benzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a methoxy group at the ortho position relative to a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 242.27 g/mol. The structural characteristics contribute to its reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, which is crucial in the context of rising antibiotic resistance. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-cancer Activity

The compound has been investigated for its potential as an anti-cancer agent. A study highlighted its role as a histone deacetylase (HDAC) inhibitor, which is vital in cancer therapy due to HDAC's involvement in tumor growth and progression. The findings revealed that treatment with this compound led to increased reactive oxygen species (ROS) generation, apoptosis induction via caspase-3 activation, and cell cycle arrest in the G2/M phase in colorectal cancer cell lines .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Target |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |

| Anti-cancer | HDAC inhibition, ROS generation | Colorectal cancer cells |

| Apoptosis induction | Caspase-3 activation | Cancer cells |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- HDAC Inhibition : It binds to the TSA binding site of HDAC, leading to changes in gene expression that promote apoptosis in cancer cells.

- ROS Generation : The compound increases ROS levels, contributing to oxidative stress that can induce cell death in cancer cells.

- Cell Cycle Arrest : It affects the cell cycle progression, particularly in colorectal cancer cells, by causing an accumulation of cells in the G2/M phase.

Case Studies

Several studies have explored the efficacy of this compound:

- Cancer Cell Line Study : A study involving HCT-116 colorectal cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis, as evidenced by increased caspase-3 levels and altered cell cycle dynamics .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showing promising results that suggest its potential use as an alternative antimicrobial agent in clinical settings .

Q & A

Basic Research Question

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.08) .

How can researchers address low solubility of this compound in aqueous systems for biological assays?

Advanced Research Question

- Co-solvent systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without disrupting assay conditions.

- Derivatization : Convert to sodium or potassium salts via alkaline hydrolysis (pH 10–12) for improved aqueous compatibility .

- Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-80) stabilize colloidal suspensions .

What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

- Orthogonal validation : Combine enzymatic assays (e.g., α-glucosidase inhibition) with cell-based models (e.g., HepG2 glucose uptake) to confirm mechanism .

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may skew results .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position) to isolate critical functional groups .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect enhances aromatic ring reactivity .

- Docking simulations : Predict binding affinities with biological targets (e.g., COX-2 enzyme) by analyzing hydrogen bonds and π-π stacking interactions .

- Solvent effects : Use COSMO-RS models to simulate solvation energy in polar aprotic solvents (e.g., DMF) .

What methodologies ensure reproducibility in scaling up this compound synthesis?

Advanced Research Question

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM).

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity ≥98% by HPLC) .

How can this compound be utilized in developing metal-organic frameworks (MOFs)?

Advanced Research Question

- Ligand design : The carboxylate group coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Adjust methoxy positioning to tune pore size .

- Post-synthetic modification (PSM) : Functionalize MOFs via click chemistry (e.g., azide-alkyne cycloaddition) for gas storage or catalysis .

What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.